molecular formula C11H14BrClN2O2 B2356547 Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate CAS No. 2309461-88-7

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate

Cat. No.: B2356547
CAS No.: 2309461-88-7
M. Wt: 321.6
InChI Key: NQMBMRVGQRYSKJ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is an organic compound with the molecular formula C10H12BrClN2O2 It is a derivative of pyridine, a heterocyclic aromatic organic compound

Scientific Research Applications

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

Target of Action

Similar compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that it may interact with palladium catalysts or amine groups.

Mode of Action

It’s known that similar compounds can participate in suzuki–miyaura coupling reactions , a type of cross-coupling reaction, suggesting that this compound might also be involved in such reactions.

Biochemical Pathways

Given its potential involvement in suzuki–miyaura coupling reactions , it may influence the formation of carbon-carbon bonds, which are fundamental in many biochemical pathways.

Result of Action

Its potential involvement in suzuki–miyaura coupling reactions suggests that it may play a role in the formation of carbon-carbon bonds, which are crucial in the synthesis of various organic compounds.

Action Environment

It’s known that the compound should be stored in a sealed container in a dry environment at 2-8°c , suggesting that temperature and moisture could affect its stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate typically involves the reaction of 3-bromo-6-chloropyridine with tert-butyl carbamate. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent, such as dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and lithium aluminum hydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate is unique due to the presence of both bromine and chlorine atoms on the pyridine ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable intermediate in various chemical syntheses and research applications .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrClN2O2/c1-11(2,3)17-10(16)14-6-8-7(12)4-5-9(13)15-8/h4-5H,6H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMBMRVGQRYSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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